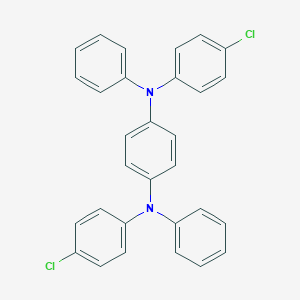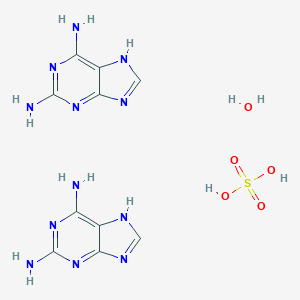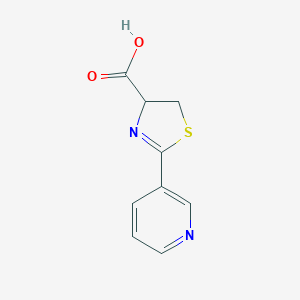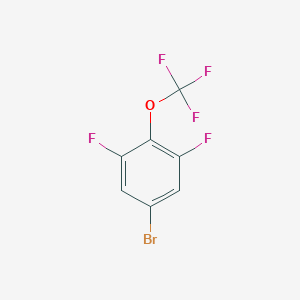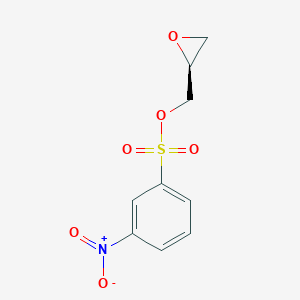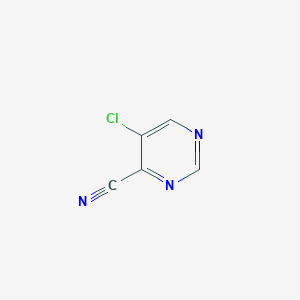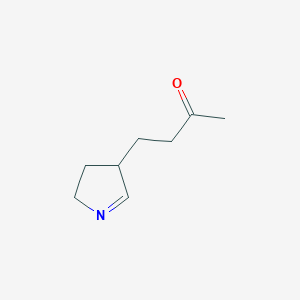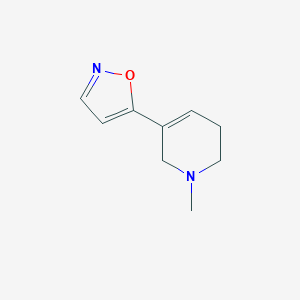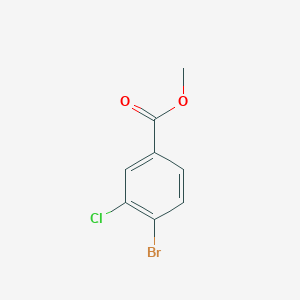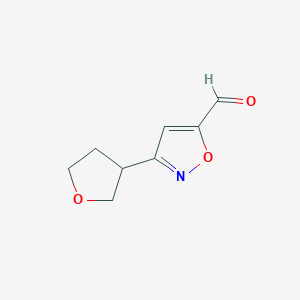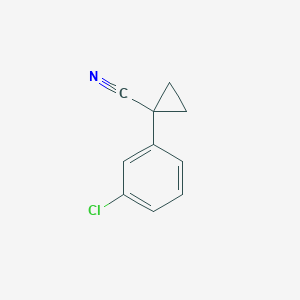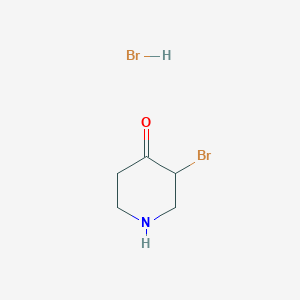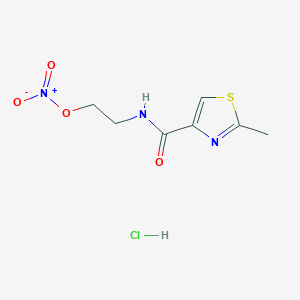
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research in different areas.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. The activation of this pathway by 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride leads to the upregulation of these genes, resulting in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase cellular energy production. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride in lab experiments is its ability to reduce oxidative stress and inflammation, making it a useful tool for studying the mechanisms underlying these processes. Additionally, the compound has been shown to have neuroprotective effects, making it a promising candidate for the study of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the study of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride. One potential direction is the development of new derivatives of the compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound could be studied further for its potential applications in the treatment of other diseases, such as diabetes and metabolic disorders. Finally, the compound could be used as a tool for the study of the Nrf2 pathway and its role in oxidative stress and inflammation.
In conclusion, 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a promising compound with potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for the study of these processes. However, its potential toxicity needs to be carefully monitored, and further research is needed to explore its full potential.
Scientific Research Applications
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of these diseases.
properties
CAS RN |
121261-51-6 |
|---|---|
Product Name |
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride |
Molecular Formula |
C7H10ClN3O4S |
Molecular Weight |
267.69 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]ethyl nitrate;hydrochloride |
InChI |
InChI=1S/C7H9N3O4S.ClH/c1-5-9-6(4-15-5)7(11)8-2-3-14-10(12)13;/h4H,2-3H2,1H3,(H,8,11);1H |
InChI Key |
SNQOWGIOWRKUPX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
Other CAS RN |
121261-51-6 |
synonyms |
2-(2-methyl-4-thiazolylcarboxamido)ethyl nitrate FK 336 FK-336 FK336 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

